
12-Acetoxycalanolide A
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Description
12-Acetoxycalanolide A is a natural product found in Calophyllum lanigerum with data available.
Q & A
Q. Basic: What are the established methods for synthesizing 12-Acetoxycalanolide A, and how do their yields compare under varying reaction conditions?
This compound is typically synthesized via semi-synthetic routes from natural calanolide precursors or through total synthesis. Key methods include:
- Acetylation of calanolide derivatives : Using acetic anhydride or acetyl chloride in the presence of catalysts like DMAP (4-dimethylaminopyridine), with yields ranging from 60% to 85% depending on solvent polarity and temperature .
- Total synthesis : Multi-step processes involving Claisen rearrangement and stereoselective oxidation, yielding 30–50% due to challenges in chiral center formation .
Methodological Tip : Optimize reaction parameters (e.g., solvent, catalyst loading) using Design of Experiments (DoE) to identify critical factors affecting yield .
Q. Basic: What in vitro and in vivo models are commonly used to evaluate the anti-HIV activity of this compound?
- In vitro :
- In vivo :
Q. Advanced: How can researchers resolve contradictions in reported cytotoxicity profiles of this compound across cell lines?
Discrepancies often arise from:
- Cell line heterogeneity : Primary vs. immortalized cells (e.g., PBMCs vs. HeLa) exhibit varying metabolic rates and drug uptake .
- Assay conditions : Incubation time (24h vs. 72h) and serum concentration in media influence compound stability and bioavailability .
Methodological Approach :
Conduct dose-response curves across multiple cell lines under standardized conditions.
Use metabolomic profiling to identify cell-specific interactions (e.g., CYP450 enzyme activity) .
Apply meta-analysis to reconcile historical data, adjusting for methodological variability .
Q. Advanced: What strategies are effective in improving the bioavailability of this compound for preclinical testing?
- Formulation optimization :
- Pharmacokinetic (PK) modeling : Use compartmental models to predict optimal dosing intervals and tissue distribution .
Validation : Pair in vitro Caco-2 permeability assays with in vivo PK studies to correlate absorption mechanisms .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR : ¹H and ¹³C NMR confirm acetoxy group positioning (δ 2.1–2.3 ppm for methyl protons) and coumarin backbone integrity .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities at <0.1% levels; validate using USP standards .
- X-ray crystallography : Resolves stereochemical ambiguities in synthetic batches .
Quality Control : Establish acceptance criteria for peak purity (≥95%) and residual solvents (ICH Q3C guidelines) .
Q. Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?
Scaffold modification : Systematically alter the acetoxy group, coumarin core, and side chains.
In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to HIV-1 RT .
Biological testing : Prioritize analogs with >10-fold selectivity over host polymerases.
Data integration : Apply multivariate analysis to correlate structural features with potency and toxicity .
Pitfall Avoidance : Include negative controls (e.g., unmodified calanolide) to isolate the acetoxy group’s contribution .
Q. Basic: What are the key stability challenges of this compound in aqueous solutions, and how are they mitigated?
- Hydrolysis : The acetoxy group undergoes pH-dependent hydrolysis (t₁/₂ = 8h at pH 7.4) .
- Oxidation : Coumarin chromophores degrade under UV light; store solutions in amber vials at –20°C .
Mitigation Strategies : - Use lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage.
- Add antioxidants (e.g., ascorbic acid) to buffers at 0.1–1 mM concentrations .
Q. Advanced: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity and antiviral efficacy data?
- Dose-response modeling : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀ and CC₅₀ values .
- Selectivity Index (SI) : Compute SI = CC₅₀/EC₅₀; values >10 indicate therapeutic potential .
- ANOVA with post-hoc tests : Compare multiple analogs or conditions while controlling for Type I error .
Reporting Standards : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .
Q. Basic: How do researchers validate target engagement of this compound with HIV-1 reverse transcriptase?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to recombinant RT .
- Fluorescence quenching assays : Monitor tryptophan residue fluorescence changes upon compound binding .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in HIV-infected cells .
Controls : Include NNRTIs (e.g., efavirenz) as positive controls and inactive analogs as negatives .
Q. Advanced: What ethical and methodological considerations apply when transitioning this compound from in vitro to animal studies?
- Ethical : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification .
- Methodological :
- Conduct pilot PK/PD studies to determine MTD (maximum tolerated dose).
- Use blinded randomization to allocate treatment groups, reducing bias .
- Include viral load and CD4+ T-cell counts as dual endpoints .
Compliance : Submit protocols to institutional IACUC/ethics boards and register preclinical trials in repositories like SYRCLE .
Properties
CAS No. |
142566-59-4 |
---|---|
Molecular Formula |
C24H28O6 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(4R,5R,6S)-4,5,16,16-tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl] acetate |
InChI |
InChI=1S/C24H28O6/c1-7-8-15-11-17(26)29-23-18(15)22-16(9-10-24(5,6)30-22)21-19(23)20(28-14(4)25)12(2)13(3)27-21/h9-13,20H,7-8H2,1-6H3/t12-,13-,20+/m1/s1 |
InChI Key |
UVGXEFBQPYOCKP-IZDJOXEWSA-N |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC(=O)C |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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